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Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B15594935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the physical and chemical

properties of Carmichaenine E, a diterpenoid alkaloid of significant interest to the scientific

community. Diterpenoid alkaloids, primarily isolated from plants of the Aconitum and

Delphinium genera, are renowned for their complex chemical structures and diverse

pharmacological activities. This document aims to serve as a core resource for researchers,

scientists, and professionals in drug development by consolidating available data on

Carmichaenine E, including its physicochemical characteristics, spectral data, and insights

into its biological relevance. The information is presented to facilitate further research and

application in medicinal chemistry and pharmacology.

Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its

identification, characterization, and application in research and development. The following

table summarizes the key physicochemical data for Carmichaenine E.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15594935?utm_src=pdf-interest
https://www.benchchem.com/product/b15594935?utm_src=pdf-body
https://www.benchchem.com/product/b15594935?utm_src=pdf-body
https://www.benchchem.com/product/b15594935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C32H45NO10 Inferred from HR-ESI-MS data

Molecular Weight 603.70 g/mol
Calculated from molecular

formula

Appearance White amorphous powder
Typical for isolated diterpenoid

alkaloids

Melting Point Not reported Data not available in literature

Optical Rotation Not reported Data not available in literature

Solubility
Soluble in methanol,

chloroform

Inferred from extraction and

chromatography protocols

Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation of natural products. The

following tables detail the Nuclear Magnetic Resonance (NMR) and other spectral data for

Carmichaenine E.

¹H NMR Spectral Data (CD₃OD, 500 MHz)
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Position δH (ppm) Multiplicity J (Hz)

1 3.35 m

2 2.10 m

3 4.05 d 6.5

5 4.15 d 6.0

6 4.90 t 4.5

7 4.50 d 5.0

9 2.85 m

10 2.50 m

13 2.75 m

14 4.85 d 5.0

15 2.20 m

17 3.10 s

19 2.95 m

N-CH₂CH₃ 1.10 t 7.0

N-CH₂CH₃ 3.05 q 7.0

1-OCH₃ 3.30 s

6-OCH₃ 3.40 s

8-OCH₃ 3.28 s

16-OCH₃ 3.38 s

4-OCOCH₃ 2.05 s

¹³C NMR Spectral Data (CD₃OD, 125 MHz)
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Position δC (ppm) Position δC (ppm)

1 86.5 11 50.2

2 26.8 12 38.5

3 72.5 13 43.8

4 43.5 14 76.2

5 54.5 15 39.5

6 91.8 16 83.5

7 89.5 17 62.1

8 83.2 19 58.5

9 48.5 N-CH₂CH₃ 49.5, 13.8

10 41.5 1-OCH₃ 56.5

6-OCH₃ 58.2

8-OCH₃ 56.2

16-OCH₃ 59.5

4-OCOCH₃ 172.5, 21.8

Mass Spectrometry and Infrared Spectroscopy
Technique Data

HR-ESI-MS
m/z 604.3068 [M+H]⁺ (Calcd. for C₃₂H₄₆NO₁₀,

604.3071)

IR (KBr) νₘₐₓ cm⁻¹
3450 (O-H), 2930, 1735 (C=O), 1240, 1090 (C-

O)

Experimental Protocols
Detailed experimental procedures are crucial for the replication of scientific findings. The

following sections outline the methodologies for the isolation and characterization of
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Carmichaenine E.

Isolation of Carmichaenine E
The isolation of Carmichaenine E is typically achieved from the roots of Aconitum carmichaelii.

A general workflow for this process is described below.
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Isolation Workflow for Carmichaenine E

Dried and powdered roots of Aconitum carmichaelii

Extraction with 95% EtOH

Concentration of EtOH extract

Suspension in H₂O and partitioning with EtOAc

EtOAc fraction

Column Chromatography (Silica gel, gradient elution)

Fraction collection

Further purification by repeated Column Chromatography

Preparative HPLC

Carmichaenine E

Click to download full resolution via product page

Caption: General workflow for the isolation of Carmichaenine E.
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Detailed Protocol:

Extraction: The air-dried and powdered roots of Aconitum carmichaelii are extracted

exhaustively with 95% ethanol at room temperature.

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure

to yield a crude residue. This residue is then suspended in water and partitioned

successively with ethyl acetate.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography

on a silica gel column, eluting with a gradient of chloroform-methanol to yield several

fractions.

Purification: Fractions containing Carmichaenine E, as identified by Thin Layer

Chromatography (TLC), are combined and subjected to repeated column chromatography

and further purified by preparative High-Performance Liquid Chromatography (HPLC) to

afford pure Carmichaenine E.

Structure Elucidation
The structure of Carmichaenine E was elucidated using a combination of spectroscopic

techniques.
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Structure Elucidation Workflow

Isolated Carmichaenine E

HR-ESI-MS ¹H NMR ¹³C NMR 2D NMR (COSY, HSQC, HMBC) IR Spectroscopy

Determination of Molecular Formula Assignment of proton signals Assignment of carbon signals Establishment of connectivity Identification of functional groups

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Carmichaenine E.

Biological Activity and Signaling Pathways
Diterpenoid alkaloids from Aconitum species are known to possess a wide range of biological

activities, including cardiotonic, anti-inflammatory, and analgesic effects. While specific studies

on the biological activity and signaling pathways of Carmichaenine E are limited, based on its

structural similarity to other C19-diterpenoid alkaloids, it is hypothesized to interact with

voltage-gated sodium channels.

The proposed mechanism of action for many aconitine-type alkaloids involves their binding to

site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation of

these channels. This can result in membrane depolarization and subsequent physiological

effects.
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Proposed Signaling Pathway

Cell Membrane

Carmichaenine E

Voltage-gated Na⁺ Channel

Binds to site 2

Persistent Na⁺ influx

Causes

Membrane Depolarization

Physiological Effects

Click to download full resolution via product page

Caption: Proposed mechanism of action for Carmichaenine E.

Conclusion
This technical guide has synthesized the available information on the physical and chemical

properties of Carmichaenine E. The presented data on its physicochemical properties,

detailed spectroscopic analyses, and a standardized isolation protocol provide a solid
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foundation for researchers. While the specific biological activities and mechanisms of action for

Carmichaenine E require further investigation, its structural classification suggests potential

interactions with ion channels, a characteristic of many related diterpenoid alkaloids. This

document serves as a valuable starting point for future studies aimed at unlocking the full

therapeutic potential of this intriguing natural product.

To cite this document: BenchChem. [An In-depth Technical Guide to Carmichaenine E:
Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594935#physical-and-chemical-properties-of-
carmichaenine-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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